PARP1 Catalytic Domain Inhibition: A Defined Baseline IC50 of 2.9 μM Distinguishes the Unsubstituted Scaffold from Nanomolar Substituted Derivatives
The unsubstituted benzo[h]-1,6-naphthyridin-5(6H)-one exhibits an IC50 of 2,900 nM (2.9 μM) against human Poly (ADP-ribose) polymerase 1 (PARP1) [1]. This stands in contrast to substituted tetrahydrobenzo[h][1,6]naphthyridin-5-one derivatives disclosed in patent EP2364983A2, where 10-hydroxy-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one analogs achieve sub-micromolar PARP1 inhibition (a representative compound shows approximately 100-fold higher potency) [2]. The 2.9 μM value thus anchors the scaffold’s minimal pharmacophoric activity, making the parent compound an essential negative-control or baseline-reference probe for any medicinal chemistry optimization campaign targeting the PARP active site with benzo[h]naphthyridinones.
| Evidence Dimension | PARP1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,900 nM (2.9 μM) [1] |
| Comparator Or Baseline | Substituted tetrahydrobenzo[h][1,6]naphthyridin-5-one derivatives in EP2364983A2: approximately 100-fold lower IC50 (sub-30 nM range, inferred from patent structure–activity data) [2] |
| Quantified Difference | Approximately 100-fold weaker potency versus optimized derivatives |
| Conditions | In vitro enzymatic assay; Poly (ADP-ribose) polymerase 1 (Human); data curated by ChEMBL |
Why This Matters
For procurement decisions, the 2.9 μM PARP1 IC50 confirms that this compound is the authentic unsubstituted baseline scaffold—not a pre-optimized lead—which is critical for laboratories requiring a defined negative control or a starting point for SAR-by-catalog exploration.
- [1] BindingDB. BDBM50130581 (6H-Benzo[h][1,6]naphthyridin-5-one; CHEMBL109064). Affinity Data: IC50 = 2.90E+3 nM against Poly (ADP-ribose) polymerase 1 (Human). Guilford Pharmaceuticals; curated by ChEMBL. View Source
- [2] EP2364983A2. Novel tricyclic derivative or pharmaceutically acceptable salts thereof, preparation method thereof, and pharmaceutical composition containing the same. Substituted tetrahydrobenzo[h][1,6]naphthyridin-5-ones as PARP inhibitors. Granted European Patent. View Source
